molecular formula C10H9NO3 B8407940 4-(Cyanomethyl)-3-methoxybenzoic acid

4-(Cyanomethyl)-3-methoxybenzoic acid

Cat. No. B8407940
M. Wt: 191.18 g/mol
InChI Key: GEPMYERTKUFINI-UHFFFAOYSA-N
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Patent
US07087601B2

Procedure details

A solution of methyl 4-(cyanomethyl)-3-ethoxybenzoate (18 g, 88 mmol) in 150 mL of MeOH:THF:H2O (3:3:1) was treated with lithium hydroxide monohydrate (11 g, 263 mmol) at 22° C. for overnight. Then 10% aqueous HCl (100 mL) was added to quench the reaction, the mixture was extracted with EtOAc (3×200 mL), the combined organic extracts were washed with brine (100 mL) and dried (MgSO4), filtered and concentrated in vacuo to afford 4-(cyanomethyl)-3-methoxybenzoic acid as a white solid. MS (ESI) 192 (M+H)+.
Name
methyl 4-(cyanomethyl)-3-ethoxybenzoate
Quantity
18 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
11 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][C:5]=1[O:14][CH2:15]C)#[N:2].O.[OH-].[Li+].Cl>CO.C1COCC1.O>[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])#[N:2] |f:1.2.3,5.6.7|

Inputs

Step One
Name
methyl 4-(cyanomethyl)-3-ethoxybenzoate
Quantity
18 g
Type
reactant
Smiles
C(#N)CC1=C(C=C(C(=O)OC)C=C1)OCC
Name
lithium hydroxide monohydrate
Quantity
11 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
MeOH THF H2O
Quantity
150 mL
Type
solvent
Smiles
CO.C1CCOC1.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(C=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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